Apoatropine methylbromide

Description

Contextualizing Apoatropine (B194451) Methylbromide within Tropane (B1204802) Alkaloid Research

Apoatropine methylbromide is a chemical compound of interest within the broader field of tropane alkaloid research. ontosight.ai Tropane alkaloids (TAs) are a significant class of naturally occurring secondary metabolites produced by various plants, most notably those belonging to the Solanaceae and Erythroxylaceae families. bohrium.comnih.gov These compounds are distinguished by their characteristic bicyclic tropane ring system, chemically known as an 8-azabicyclo[3.2.1]octane ring. rsc.org

The study of tropane alkaloids is a dynamic area of research due to their potent pharmacological activities, particularly their anticholinergic effects. bohrium.comoup.com Prominent members of this class, such as atropine (B194438) and scopolamine (B1681570), are known for their ability to act as antagonists at muscarinic acetylcholine (B1216132) receptors, which has led to various therapeutic applications. bohrium.comnih.gov Research into derivatives of these natural alkaloids, such as this compound, is driven by the goal of exploring new pharmacological properties and potential applications. ontosight.ai this compound is a derivative of atropine, a well-known alkaloid found in plants like deadly nightshade (Atropa belladonna). ontosight.ai As a methylbromide derivative, its chemical structure suggests potential anticholinergic activity, a hallmark of the tropane alkaloid family. ontosight.ai The ongoing investigation into such compounds contributes to the development of new molecules with potentially more effective or specialized activities. ontosight.ai

Historical Perspectives on Tropane Alkaloid Investigation

The scientific investigation of tropane alkaloids has a rich history spanning nearly two centuries. The journey began with the isolation of the first members of this chemical class from plants that had been used in traditional medicine for centuries for their analgesic, hallucinogenic, or poisonous properties. bohrium.com

A pivotal moment in the history of tropane alkaloid chemistry was the isolation of atropine. In 1832, the German pharmacist H. F. G. Mein isolated the alkaloid, and a year later, P. L. Geiger and O. Hesse published their findings on the isolation of atropine from Atropa belladonna and Hyoscyamus niger. nih.gov They conducted early investigations into its chemical properties and isolation methods. nih.gov The structural relationship between atropine and its stereoisomer, hyoscyamine (B1674123), was later clarified by K. Kraut and W. Lossen, who discovered that alkaline hydrolysis of both compounds yielded tropic acid and tropine (B42219). nih.gov

The fundamental structure of the tropane ring system was first elucidated in 1901, which spurred further interest among organic chemists and biochemists in understanding how these complex molecules are assembled both in the laboratory and in nature. rsc.org The complete biosynthetic pathways of hyoscyamine and scopolamine were only fully clarified in 2020, highlighting the complexity and long-term nature of research in this field. rsc.org Bibliometric studies show that publications related to tropane alkaloids experienced a period of steady development from 1953 to 1990, followed by a period of rapid growth from 1991 to 2022, indicating sustained and increasing academic attention. oup.com

Structural Relationship to Parent Compounds and Analogs

This compound's chemical identity is defined by its structural relationship to its parent compounds, apoatropine and atropine. Chemically, it is a quaternary ammonium (B1175870) salt derived from apoatropine. solubilityofthings.com

The parent compound, apoatropine, is itself a derivative of atropine. Apoatropine can be formed through the dehydration of atropine, a process that involves the removal of a water molecule. wikipedia.orgdrugfuture.com This dehydration results in the formation of a double bond, changing the tropic acid moiety of atropine into an atropic acid moiety. Specifically, apoatropine is the ester formed from tropine and atropic acid. wikipedia.org

The final step in forming this compound is the quaternization of the nitrogen atom in the tropane ring of apoatropine with a methyl bromide group. This addition of a methyl group and a bromide counter-ion transforms the tertiary amine in the apoatropine structure into a quaternary ammonium cation. ontosight.ainih.gov This structural modification significantly alters the molecule's physicochemical properties, such as its polarity and solubility.

The core structure of all these compounds is the tropane skeleton. They are all considered atropine derivatives or related substances. nih.gov

Table 1: Comparison of Related Tropane Alkaloid Compounds

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Parent Compound(s) |

| Atropine | C₁₇H₂₃NO₃ | 289.37 | Tropine, Tropic acid |

| Apoatropine | C₁₇H₂₁NO₂ | 271.36 | Atropine (via dehydration) |

| This compound | C₁₈H₂₆BrNO₃ | 384.3 | Apoatropine, Methyl Bromide |

Data sourced from PubChem and other chemical literature. wikipedia.orgdrugfuture.comnih.gov

Properties

IUPAC Name |

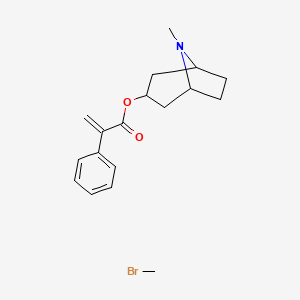

bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.CH3Br/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;1-2/h3-7,14-16H,1,8-11H2,2H3;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSIFOCWTRPVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00981466 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--bromomethane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00981466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63978-21-2 | |

| Record name | Apoatropine methylbromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--bromomethane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00981466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Research on Biological Interactions

Investigation of Molecular Targets and Receptor Binding

Apoatropine (B194451) methylbromide is a quaternary ammonium (B1175870) derivative of apoatropine, which itself is structurally related to atropine (B194438). ontosight.ainih.govwikipedia.org Its biological actions are primarily understood through its classification as a tropane (B1204802) alkaloid, a class of compounds known for their effects on the parasympathetic nervous system. ontosight.ai The primary molecular targets for this class of compounds are muscarinic acetylcholine (B1216132) receptors (mAChRs). medchemexpress.comcymitquimica.com

Apoatropine methylbromide is recognized as an anticholinergic agent, a property that stems from its ability to block the action of acetylcholine at muscarinic receptors. ontosight.aicymitquimica.com As a derivative of atropine, its mechanism is expected to mirror that of other parasympatholytic drugs, which act as competitive antagonists at these receptors. nih.goviiab.me The addition of a methylbromide group creates a quaternary ammonium salt, a feature it shares with other atropine derivatives like atropine methyl nitrate (B79036) and scopolamine (B1681570) methyl bromide. medchemexpress.comnih.gov This structural modification typically results in a compound that acts as a peripherally restricted muscarinic antagonist. medchemexpress.comnih.gov

The foundational pharmacological investigation of apoatropine and its methylbromide derivative was conducted in 1954, establishing its place within the class of atropine-like substances. nih.govwikipedia.org Like atropine, which is a non-selective competitive antagonist of all five muscarinic receptor subtypes (M1-M5), this compound is presumed to inhibit these receptors, thereby blocking the physiological effects mediated by parasympathetic nerve stimulation. iiab.menih.gov

Table 1: Primary Molecular Target of this compound

| Compound | Target Family | Specific Target | Pharmacological Action |

|---|

Detailed studies quantifying the binding affinity (e.g., Ki values) of this compound across the five muscarinic receptor subtypes (M1-M5) are not extensively documented in recent literature. However, the behavior of related compounds provides insight into potential differential effects. The parent compound, atropine, is generally considered non-selective, binding to all five mAChR subtypes with similar affinity. iiab.menih.gov

Despite this non-selectivity at the molecular level, differential physiological responses can be observed in various tissues. This is often due to the heterogeneous expression and distribution of mAChR subtypes in different organs and cell types. fao.orgdrugbank.com For instance, research on rabbit aorta has revealed that endothelial muscarinic receptors exhibit a high affinity for scopolamine, whereas smooth muscle receptors have a high affinity for atropine. drugbank.com Both of these receptor populations showed low affinity for the M2-selective antagonist AF-DX 116, indicating they are not of the cardiac M2 type. drugbank.com This demonstrates that even with a non-selective antagonist, tissue-specific effects can arise from the unique receptor landscape of that tissue. It is plausible that this compound would exhibit similar behavior, where its antagonistic effects are modulated by the specific subtype composition of the target tissue.

In Vitro Pharmacological Characterization

The in vitro pharmacology of apoatropine and its methylbromide salt was first described in 1954. nih.govwikipedia.org In vitro preparations are crucial for characterizing the pharmacological activity of muscarinic antagonists. A classic model for this purpose is the isolated guinea-pig ileum, which contains smooth muscle and neuronal tissue rich in muscarinic receptors. science.gov In such assays, the ability of an antagonist to inhibit contractions induced by a muscarinic agonist (like acetylcholine or carbachol) is measured. nih.gov

For example, in studies of ethylatropine bromide, a related quaternary analogue of atropine, a calcium mobilization assay was used to demonstrate its efficacy. nih.gov In this assay, Chinese Hamster Ovary (CHO) cells expressing human M1 receptors were stimulated with the agonist carbachol, leading to a rise in intracellular calcium. nih.gov The addition of the antagonist was shown to inhibit this calcium rise in a concentration-dependent manner, allowing for the quantification of its antagonistic potency. nih.gov Similar in vitro functional assays would be employed to characterize the specific potency and efficacy of this compound at different muscarinic receptor subtypes.

Exploration of Cellular and Subcellular Effects (non-clinical)

Non-clinical research using in vitro cell models has shed light on the cellular processing of tropane alkaloids, including apoatropine. A study investigating the absorption and metabolism of five tropane alkaloids (atropine, scopolamine, tropine (B42219), homatropine (B1218969), and apoatropine) utilized human cell models of the gastric (NCI-N87), intestinal (Caco-2:HT29-MTX), and hepatic (HEP-G2) systems. patsnap.com

The findings revealed that tropane alkaloids were highly absorbed in the intestinal epithelium model but showed poor absorption in the gastric cell model. patsnap.com Metabolism was found to occur predominantly in the intestinal cells, with hydroxylation and methylation being key metabolic reactions. patsnap.com The study also performed cell metabolomics, which indicated that the most significantly affected metabolic pathways by exposure to these alkaloids were amino acid biosynthesis and the TCA cycle. patsnap.com These results suggest that at a cellular level, apoatropine (and by extension, its derivatives) can readily cross the intestinal barrier and undergo significant metabolism within intestinal cells, impacting core cellular metabolic processes. patsnap.com

Table 2: Summary of In Vitro Cellular Effects of Parent Compound Apoatropine

| Cell Model | System Represented | Finding |

|---|---|---|

| NCI-N87 | Gastric | Poor absorption patsnap.com |

| Caco-2:HT29-MTX | Intestinal | High absorption; primary site of metabolism (hydroxylation, methylation) patsnap.com |

Synthesis and Derivatization Methodologies for Research

Chemical Synthesis Pathways for Apoatropine (B194451) Methylbromide

Apoatropine methylbromide is a quaternary ammonium (B1175870) salt derived from apoatropine. Its chemical synthesis is a multi-step process that begins with the naturally occurring tropane (B1204802) alkaloid, atropine (B194438).

The primary step in the synthesis is the dehydration of atropine to form apoatropine. This elimination reaction removes the hydroxyl group from the tropic acid moiety of atropine, creating a double bond and forming atropic acid upon ester hydrolysis. This transformation can be achieved through the use of dehydrating agents, with nitric acid being a documented reagent for this purpose wikipedia.org. Under basic conditions, atropine can also undergo dehydration to yield apoatropine, which is considered a primary transformation and degradation product researchgate.net.

The reaction can be summarized as follows:

Starting Material: Atropine

Reaction: Dehydration (e.g., using nitric acid)

Intermediate Product: Apoatropine

Once apoatropine is synthesized and isolated, the next step is the quaternization of the tertiary nitrogen atom within the tropane ring. This is achieved by reacting apoatropine with methyl bromide. The lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl bromide, resulting in the formation of a quaternary ammonium salt, this compound. This reaction converts the tertiary amine into a permanently charged quaternary amine.

Dehydration: Atropine → Apoatropine + H₂O

Quaternization: Apoatropine + CH₃Br → this compound

This synthetic approach allows for the specific production of this compound for research and pharmacological evaluation.

Derivatization Strategies for Analog Development

The development of tropane alkaloid analogs is a key area of research for creating compounds with modified properties. Derivatization strategies often focus on the nitrogen and ester functionalities of the molecule.

Quaternization of the nitrogen at the N-8 position of the tropane ring is a common derivatization strategy. This process involves the reaction of the tertiary amine with an alkyl halide, leading to the formation of a quaternary ammonium salt. This modification has significant chemical and pharmacological implications, as it introduces a permanent positive charge, which can affect receptor binding and bioavailability.

The stereochemistry of the quaternization is a critical factor. The alkylating agent can approach the nitrogen atom from either the axial or equatorial position, leading to the formation of two different N-stereoisomers. Research has shown that in the quaternization of tertiary tropane compounds, equatorial alkylation is often the predominant pathway nih.gov. However, direct quaternization of a tropane alkaloid like atropine with a bulkier alkyl group than methyl, such as isopropyl bromide, can result in an isomeric mixture with the alkyl group in both axial and equatorial positions rsc.org. The ratio of these isomers can be influenced by the structure of the tropane alkaloid, the nature of the alkylating agent, and the reaction conditions. The selective synthesis of a specific N-isomer is often desirable, as different isomers can exhibit distinct pharmacological activities nih.gov.

| Reaction Type | Reactants | Product(s) | Key Considerations |

| Quaternization | Tropane Alkaloid (tertiary amine) + Alkyl Halide | Quaternary Ammonium Salt | Stereoselectivity (axial vs. equatorial isomers), nature of alkyl group, reaction conditions. |

| Example | N-isopropyl-noratropine + Methyl Bromide | Ipratropium Bromide | Results in N-isopropyl and N-methyl substituents in specific axial and equatorial positions respectively rsc.org. |

A crucial step in the semi-synthesis of certain tropane alkaloid derivatives is the N-demethylation of the naturally occurring N-methyl compounds to their corresponding nortropane derivatives. These nortropanes serve as versatile intermediates for the synthesis of various analogs through subsequent N-alkylation.

Electrochemical N-demethylation has emerged as a practical and efficient method for this transformation. This approach offers several advantages over traditional chemical methods, which often require hazardous oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), toxic solvents, and metal-based catalysts rsc.org. The electrochemical method can be performed in a simple batch cell at room temperature in a mixture of ethanol (B145695) or methanol (B129727) and water rsc.org.

Mechanistic studies have shown that the electrochemical N-demethylation proceeds through the formation of an iminium intermediate, which is then converted to the nortropane derivative by the nucleophilic attack of water rsc.org.

Challenges and Selectivity: A significant challenge in the chemical manipulation of tropane alkaloids is the potential for side reactions. For instance, some N-demethylation methods are not selective for atropine, as the reaction conditions can cause dehydration of the hydroxyl group, leading to the formation of apoatropine as a byproduct rsc.org. Achieving high selectivity and yield is a primary goal in the development of these synthetic methods. The electrochemical approach has demonstrated good selectivity and yields in gram-scale synthesis, with straightforward product isolation using liquid-liquid extraction rsc.org.

| Method | Advantages | Disadvantages/Challenges |

| Traditional Chemical N-Demethylation | Established procedures. | Use of hazardous reagents, toxic solvents, and metal catalysts; multi-step processes. |

| Electrochemical N-Demethylation | Avoids hazardous reagents, proceeds in one step at room temperature, good selectivity and yield, straightforward product isolation rsc.org. | Requires specialized electrochemical equipment. |

Biosynthetic Pathways of Tropane Alkaloids and Apoatropine Formation

Tropane alkaloids are secondary metabolites naturally produced in various plant families, most notably the Solanaceae mdpi.com. The biosynthesis of the core tropane ring system is a complex enzymatic process.

The pathway begins with the amino acids L-ornithine and L-arginine, which are converted to putrescine mdpi.comnih.gov. The enzyme putrescine N-methyltransferase (PMT) then catalyzes the methylation of putrescine to N-methylputrescine, a key committed step in tropane alkaloid biosynthesis nih.gov. Subsequent oxidation and cyclization steps lead to the formation of the N-methyl-Δ¹-pyrrolinium cation, which serves as the first ring of the bicyclic tropane skeleton nih.gov. The second ring is formed through a series of reactions involving acetate-derived units, ultimately leading to the key intermediate, tropinone (B130398) nih.gov.

Apoatropine is found naturally in plants such as Atropa belladonna and Mandragora species taylorandfrancis.com. Its formation involves the dehydration of hyoscyamine (B1674123) (the L-isomer of atropine). While apoatropine can be formed through chemical degradation of atropine under basic conditions researchgate.net, its presence in plants suggests a potential enzymatic pathway or in-vivo chemical transformation. It is often considered a primary transformation product of atropine researchgate.net. The dehydration of atropine to apoatropine is a known side reaction in certain chemical processes, indicating its chemical lability rsc.org. However, specific enzymes responsible for the direct dehydration of hyoscyamine to apoatropine in plants have not been fully characterized in the same way as other key biosynthetic enzymes.

Stereochemistry is a fundamental aspect of tropane alkaloid synthesis and function, as the spatial arrangement of atoms significantly influences their biological activity mdpi.com.

The biosynthesis of the tropane ring itself involves stereospecific enzymatic reactions. A critical step is the reduction of the 3-keto group of tropinone. This reduction is catalyzed by two distinct, stereospecific enzymes:

Tropinone Reductase I (TR-I): This enzyme reduces tropinone to tropine (B42219), which has a 3α-hydroxyl group. Tropine is the precursor for the biosynthesis of hyoscyamine and scopolamine (B1681570) nih.gov.

Tropinone Reductase II (TR-II): This enzyme reduces tropinone to pseudotropine, which possesses a 3β-hydroxyl group. Pseudotropine is a precursor for other tropane alkaloids like the calystegines nih.gov.

The stereoselectivity of these enzymes is crucial for directing the biosynthetic pathway towards the correct class of tropane alkaloids. It has been noted that as few as five amino acid differences can change the stereochemistry of the product from these enzymes nih.gov.

Advanced Analytical Research Methodologies

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques are fundamental in separating components from a mixture for subsequent identification and quantification. However, specific methods tailored to Apoatropine (B194451) methylbromide have not been detailed in the reviewed literature.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for its efficiency and versatility. It is widely used for the separation and quantification of various compounds. Nevertheless, searches for established and validated HPLC methods—including details on stationary phases, mobile phase compositions, flow rates, and detection wavelengths specifically for the analysis of Apoatropine methylbromide—did not yield any specific research findings or data tables.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis (CE) offers high-resolution separations, particularly for chiral compounds. While CE has been successfully applied to the separation of various tropane (B1204802) alkaloids, no specific methods or results concerning the chiral or achiral separation of this compound have been reported. nih.govspringernature.comspringernature.comnih.gov The development of CE methods often involves optimizing parameters such as buffer pH, voltage, and the use of chiral selectors, but such detailed studies for this compound are not available in the public domain.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the quaternary ammonium (B1175870) salt structure of this compound, it is non-volatile, making direct GC analysis challenging without derivatization. There is no available literature describing GC applications, derivatization procedures, or specific analytical conditions for this compound.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for determining the chemical structure of molecules and for their quantification. The application of modern spectroscopic techniques to this compound is not well-documented.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), provides critical information on the mass-to-charge ratio of a compound and its fragments, enabling structural elucidation and sensitive quantification. However, specific mass spectra, fragmentation patterns, or validated quantitative LC-MS or GC-MS methods for this compound could not be found in the surveyed scientific literature.

Surface-Enhanced Raman Scattering (SERS) for Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used for the trace-level detection of analytes. It provides a unique vibrational fingerprint of a molecule. There is currently no published research detailing the use of SERS for the detection or characterization of this compound, nor are there any reference spectra or methodological details available.

Nuclear Magnetic Resonance (NMR) in Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex tropane alkaloids like this compound. While specific spectral data for this compound is not widely published in readily accessible literature, its structure can be inferred and confirmed by comparing its expected NMR signals with those of closely related and well-characterized tropane alkaloids, such as atropine (B194438) methonitrate and homatropine (B1218969) methyl bromide. chemicalbook.comchemicalbook.com

The structure of apoatropine is derived from the dehydration of atropine, resulting in a double bond in the tropic acid moiety. The quaternization of the nitrogen atom in the tropane ring with a methyl group to form this compound introduces distinct changes in the NMR spectrum.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the key signals confirming the structure of this compound would include:

N-Methyl Protons: Two distinct signals for the N-methyl groups, one from the original tropane ring and one from the added methyl bromide. These would appear as singlets, typically in the δ 3.0-3.5 ppm range.

Tropane Ring Protons: A series of complex multiplets corresponding to the protons on the bicyclic tropane skeleton. The protons adjacent to the quaternary nitrogen (e.g., H-1 and H-5) would experience a downfield shift compared to the tertiary amine precursor.

Vinyl Protons: Signals corresponding to the two geminal protons of the C=CH₂ group in the apoatropine moiety, which would appear as distinct singlets or narrow doublets in the olefinic region (typically δ 5.5-6.5 ppm).

Aromatic Protons: Multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the five protons of the phenyl group.

Ester Proton: A signal for the proton on the carbon bearing the ester group (H-3 of the tropane ring), often appearing as a triplet or multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information for structural confirmation. Key expected resonances for this compound include:

Quaternary Carbonyl Carbon: A signal for the ester C=O group, typically in the δ 165-175 ppm region.

Olefinic Carbons: Two signals in the vinylic region (δ 110-150 ppm) for the C=CH₂ group.

Aromatic Carbons: Signals in the δ 120-140 ppm range corresponding to the carbons of the phenyl ring.

Tropane Ring Carbons: A set of signals corresponding to the carbons of the bicyclic system. The carbons bonded to the quaternary nitrogen would be significantly shifted.

N-Methyl Carbons: Signals for the two N-methyl carbons.

A comparative analysis of the ¹³C NMR spectra of various tropane alkaloids, such as tropine (B42219), atropine, and atropine methonitrate, has shown consistent and unambiguous assignments for all carbon resonances, which serves as a strong basis for the structural verification of related compounds like this compound. semanticscholar.org

Table 1: Predicted Key NMR Signals for this compound This table is illustrative and based on data from analogous compounds.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N⁺-(CH₃)₂ | ~3.0 - 3.5 | Two Singlets |

| ¹H | C=CH₂ (Vinyl) | ~5.5 - 6.5 | Two Singlets/Doublets |

| ¹H | -CH-O-CO- (Tropane H-3) | ~5.0 - 5.5 | Multiplet |

| ¹H | Aromatic (Phenyl) | ~7.0 - 7.5 | Multiplet |

| ¹³C | C=O (Ester) | ~165 - 175 | - |

| ¹³C | C=CH₂ (Olefinic) | ~110 - 150 | - |

| ¹³C | Aromatic (Phenyl) | ~120 - 140 | - |

| ¹³C | N⁺-(CH₃)₂ | ~40 - 55 | - |

Development and Validation of Analytical Standards for Research Purity

The establishment of a highly characterized analytical standard is a prerequisite for the accurate and reproducible quantification and identification of a compound in research samples. The development and validation of an analytical standard for this compound would follow rigorous guidelines set forth by regulatory bodies like the International Council for Harmonisation (ICH) and national pharmacopoeias. iosrphr.orgfda.govfda.gov

The process involves:

Synthesis and Purification: Synthesis of this compound, likely through the dehydration of atropine followed by quaternization. wikipedia.org This is followed by multiple purification steps (e.g., recrystallization, preparative chromatography) to achieve the highest possible purity.

Comprehensive Characterization: The purified compound is subjected to a battery of analytical techniques to confirm its identity and structure. This includes NMR (¹H, ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis.

Purity Assessment: The purity of the candidate standard is determined using a primary, often chromatographic, method such as High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV, CAD) or by a mass balance approach. The absence of impurities, such as starting materials (atropine), by-products (apoatropine), or residual solvents, is critical.

Content Assignment: A precise content value is assigned to the reference standard. For instance, the British Pharmacopoeia (BP) provides reference standards for related compounds like homatropine hydrobromide with a declared content, such as 99.7% of C₁₆H₂₁NO₃.HBr. pharmacopoeia.com This value accounts for the presence of any non-volatile, structurally similar impurities.

Documentation and Stability: A comprehensive certificate of analysis is generated that includes all characterization data, the assigned purity or content, storage conditions, and an expiry or re-test date based on stability studies.

Validation of the analytical methods used to characterize the standard is crucial. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). iosrphr.orgfda.gov

Table 2: Typical Validation Parameters for an HPLC Purity Method

| Parameter | Objective | Typical Acceptance Criteria for a Standard |

|---|---|---|

| Specificity | To ensure the method can distinguish the analyte from potential impurities. | Peak purity analysis (e.g., using a photodiode array detector) shows no co-eluting peaks. |

| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) > 0.999. |

| Accuracy | To assess the closeness of the measured value to the true value. | Recovery of 98.0% - 102.0% from a spiked matrix. |

| Precision (Repeatability) | To show the consistency of results for multiple analyses of the same sample on the same day. | Relative Standard Deviation (RSD) ≤ 1.0%. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Determined by signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response. |

Quantitative Determination Methodologies in Research Samples

For the quantitative determination of this compound in various research samples (e.g., reaction mixtures, stability studies, biological matrices after extraction), High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique. researchgate.net The method is typically based on reversed-phase chromatography coupled with UV detection.

A typical HPLC method for apoatropine and related tropane alkaloids would involve:

Column: A C18 or C8 reversed-phase column.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in an isocratic or gradient elution mode.

Detection: UV detection at a wavelength where the phenyl and acrylate (B77674) chromophores exhibit strong absorbance (e.g., ~210-220 nm).

Quantification: Calculation of the concentration is based on the peak area of the analyte compared to the peak area of a certified reference standard of this compound run under the same conditions.

The validation of such a quantitative method is essential to ensure the reliability of the generated data. The validation process assesses the same parameters as for the purity method (Table 2), but the acceptance criteria may be adjusted based on the intended application and the concentration range being measured. For instance, in the analysis of related tropane alkaloids, HPLC methods have been validated with limits of detection (LOD) and quantitation (LOQ) in the nanogram per microliter range. researchgate.net One study on tropane alkaloids reported an LOD of 0.58 ng/µL and an LOQ of 1.91 ng/µL for scopolamine-N-methyl bromide, a structurally similar quaternary ammonium compound. researchgate.net

Other techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), can also be employed for quantitative analysis, offering higher sensitivity and specificity, which is particularly useful for complex matrices or when very low concentrations need to be determined.

Table 3: Example HPLC Method Parameters for Tropane Alkaloid Analysis This table is illustrative and based on published methods for related compounds. researchgate.netisciii.es

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 20 µL |

| Quantification Range | e.g., 1 - 100 µg/mL |

Theoretical and Computational Studies

Quantum Chemical Calculations for Structural Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the structural stability of a molecule. nih.gov These methods are used to find the optimized molecular geometry corresponding to the lowest energy state, confirm its stability through vibrational frequency analysis, and calculate various thermodynamic properties.

For tropane (B1204802) alkaloids like atropine (B194438), DFT computations using functionals such as B3LYP have been employed to determine the most stable geometric configurations. researchgate.netresearchgate.net Such calculations confirm that the proposed structures represent true energy minima on the potential energy surface, indicated by the absence of imaginary frequencies in the vibrational analysis. nih.gov These stable geometries are the starting point for all further computational studies, including reactivity and docking simulations.

Table 1: Representative Parameters from Quantum Chemical Calculations for a Tropane Alkaloid Core Structure (Note: Data is illustrative of typical outputs from DFT calculations on related molecules)

| Property | Calculated Value | Significance |

| Total Energy | -X Hartrees | Represents the total electronic energy of the optimized structure. |

| Dipole Moment | ~2.0 D | Indicates the polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |

| Rotational Constants | A, B, C GHz | Defines the molecule's rotational properties, derived from its geometry. researchgate.net |

| Vibrational Frequencies | No imaginary frequencies | Confirms the optimized structure is a stable minimum on the potential energy surface. |

These foundational calculations provide the essential three-dimensional coordinates and stability confirmation needed for more complex modeling of biological interactions.

Chemical Reactivity Analysis (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. joaquinbarroso.com

In the context of drug design, a larger HOMO-LUMO gap generally implies greater stability and lower reactivity. youtube.com DFT calculations are routinely used to compute the energies of these frontier orbitals. For a molecule like atropine, analysis of the HOMO and LUMO distributions can reveal which parts of the molecule are most likely to be involved in electron transfer during a chemical reaction or a ligand-receptor interaction. researchgate.netresearchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. MEP maps visually identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic attractions, that govern how a ligand binds to a receptor's active site. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Tropane Alkaloid (Note: Values are representative and used to illustrate the concept)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating capability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. joaquinbarroso.comyoutube.com |

Analysis of these parameters helps predict the most probable sites for interaction with biological targets, guiding the understanding of the molecule's pharmacological action. pku.edu.cn

Ligand-Receptor Interaction Modeling (Computational Pharmacology)

Computational pharmacology utilizes molecular docking simulations to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov For apoatropine (B194451) methylbromide, the primary targets are the muscarinic acetylcholine (B1216132) receptors (M1-M5). mdpi.comnih.gov

Docking studies on antagonists like atropine and tiotropium (B1237716) with crystal structures of M1 and M3 receptors have provided detailed insights into their binding modes. rsc.orgpnas.org These simulations reveal that the tropane moiety anchors the ligand within a deep orthosteric pocket formed by several transmembrane helices.

Key interactions typically include:

An ionic bond: A crucial salt bridge forms between the positively charged nitrogen atom of the tropane ring and the carboxylate side chain of a highly conserved aspartate residue in transmembrane helix 3 (TM3). nih.gov

Hydrogen bonds: The ester group of the ligand often forms hydrogen bonds with asparagine or tyrosine residues within the binding site. rsc.org

Hydrophobic and Aromatic Interactions: The bulky aromatic rings of the antagonists engage in van der Waals and π-π stacking interactions with a "tyrosine lid" and other hydrophobic residues (e.g., tryptophan, phenylalanine) that line the pocket. rsc.orgnih.gov

These interactions collectively determine the ligand's binding affinity (Ki) and its subtype selectivity. For instance, structure-based design has exploited a single amino acid difference between M2 and M3 receptors to develop antagonists with high selectivity for the M3 subtype. pnas.orgresearchgate.net

Table 3: Key Interacting Residues for Muscarinic Antagonists in the M3 Receptor Binding Pocket (Based on studies with tiotropium and related antagonists)

| Residue | Location | Type of Interaction |

| Asp147 | TM3 | Ionic Bond (Salt Bridge) |

| Tyr148 | TM3 | Hydrogen Bond / Hydrophobic |

| Tyr506 | TM6 | Hydrogen Bond / Aromatic |

| Trp503 | TM6 | Aromatic (π-π stacking) |

| Phe225 | ECL2 | Hydrophobic |

Molecular Dynamics Simulations of Binding Events

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. mdpi.com MD simulations are crucial for understanding the stability of the docked pose, the influence of solvent, and the kinetics of ligand binding and unbinding. nih.govnih.gov

MD simulations of muscarinic antagonists like tiotropium and N-methylscopolamine embedded in a lipid bilayer have been performed to refine homology models and analyze the dynamics of the ligand-receptor complex. nih.goversnet.org These simulations can reveal:

Stability of Interactions: MD trajectories are analyzed to confirm that the key interactions identified in docking, such as the salt bridge to Asp147, are maintained over time.

Conformational Changes: Both the ligand and the receptor can undergo conformational adjustments upon binding. MD can capture these subtle changes, providing a more accurate picture of the bound state.

Unbinding Pathways: Advanced techniques like metadynamics or steered MD can be used to simulate the entire process of a ligand unbinding from its receptor. nih.govacs.orgyoutube.com These computationally intensive methods help to explain why some drugs, like tiotropium, have exceptionally long residence times at the receptor, which contributes to their long duration of action. acs.orgnih.gov The simulations can identify intermediate binding states and energy barriers along the dissociation pathway. ersnet.orgacs.org

The insights from MD simulations are critical for explaining pharmacological properties like drug efficacy and duration of action, moving beyond simple binding affinity to a more complete understanding of the dynamic binding event. mdpi.com

Comparative Academic Investigations

Comparative Studies with Atropine (B194438) and Other Tropane (B1204802) Alkaloids

Apoatropine (B194451) is structurally derived from atropine through dehydration, creating a double bond in the tropic acid moiety. The further addition of a methylbromide group quaternizes the nitrogen atom in the tropane ring. This chemical modification is significant, creating a quaternary ammonium (B1175870) salt that distinguishes it from its parent compound, atropine, and other tertiary amine tropane alkaloids like scopolamine (B1681570) and hyoscyamine (B1674123). medchemexpress.com

These structural alterations are pivotal in defining the pharmacological profile of apoatropine methylbromide. While atropine and scopolamine readily cross the blood-brain barrier to exert effects on the central nervous system (CNS), quaternary ammonium derivatives are highly polar. medchemexpress.commmsl.cz This polarity restricts their ability to penetrate the CNS, leading to predominantly peripheral actions. Atropine methyl bromide, a closely related compound, is known to penetrate the central nervous system less readily than atropine. medchemexpress.com

Tropane alkaloids, as a class, are known for their anticholinergic properties, acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govnih.gov Atropine and scopolamine are non-selective antagonists, meaning they block various subtypes of muscarinic receptors. nih.govmdpi.com The pharmacological actions of this compound are understood within this context, with its effects primarily localized to the peripheral nervous system due to its quaternary structure.

The primary molecular targets for tropane alkaloids like atropine and its derivatives are the five subtypes of muscarinic acetylcholine receptors (M1-M5). nih.gov The potency and selectivity of these compounds can be quantified through in vitro binding assays that determine their affinity for these receptors.

Atropine demonstrates high affinity for muscarinic receptors, with studies in porcine brain showing an IC50 value of 4.7 nM. nih.gov It binds to M1, M2, and M3 subtypes with high affinity and has a weaker affinity for M4 and M5 subtypes. nih.gov Scopolamine exhibits even higher affinity, with an IC50 of 2.2 nM in the same porcine brain assay. nih.gov

Quaternization of the nitrogen in the tropane ring, as seen in this compound, significantly influences receptor affinity. Studies on related compounds show that N-methylation of hyoscyamine and scopolamine can increase their binding affinity for muscarinic receptors, with reported IC50 values in the range of 0.1–0.3 nM. nih.gov For instance, N-methylatropine and N-methylscopolamine show exceptionally high binding affinities, with IC50 values below 100 pM and 300 pM, respectively. nih.gov Conversely, other studies have shown that converting atropine to a quaternary ammonium analogue, such as ethylatropine bromide, can result in a modest decrease in potency at muscarinic receptors compared to the parent compound. nih.gov

While specific binding data for this compound is not extensively detailed in comparative literature, its potency is expected to be high at peripheral muscarinic receptors, consistent with other quaternary tropane alkaloids.

| Compound | Receptor Target | Reported Affinity (IC50) | Reference |

|---|---|---|---|

| Atropine | mAChR (Porcine Brain) | 4.7 nM | nih.gov |

| Scopolamine | mAChR (Porcine Brain) | 2.2 nM | nih.gov |

| N-Methylscopolamine | mAChR | < 300 pM | nih.gov |

| N-Methylatropine | mAChR | < 100 pM | nih.gov |

| This compound | mAChR | Data not available in comparative studies |

The biological activity of tropane alkaloids is intrinsically linked to their chemical structure. Key structural features that dictate their pharmacological profile include:

The Bicyclic Tropane Core: This rigid [3.2.1] bicyclic structure provides the fundamental scaffold for receptor interaction. wikipedia.org

The Ester Group at C-3: The ester linkage and the nature of the acid component are critical for high-affinity binding to muscarinic receptors. In atropine, this is tropic acid. For apoatropine, the dehydration of tropic acid to form a phenylpropenoate moiety alters the stereochemistry and electronic distribution, which can influence receptor binding.

The Nitrogen Atom: The tertiary nitrogen in atropine and scopolamine is essential for their activity. The S-isomer of hyoscyamine (the active component of atropine) is noted to have a significantly greater binding affinity than the R-isomer, highlighting the importance of stereochemistry. derpharmachemica.com

Quaternization of Nitrogen: The conversion of the tertiary amine to a quaternary ammonium salt, as in this compound, introduces a permanent positive charge. This modification is the primary determinant for its limited CNS penetration and predominantly peripheral activity. medchemexpress.commdpi.com While this change can sometimes enhance binding affinity at the receptor site, its main pharmacological consequence is the alteration of the compound's pharmacokinetic properties, specifically its distribution. nih.govnih.gov

| Structural Feature | Compound Example | Impact on Activity |

|---|---|---|

| Tertiary Amine (N-CH3) | Atropine, Apoatropine | Allows for passage across the blood-brain barrier, resulting in central and peripheral effects. mmsl.cz |

| Quaternary Ammonium Salt (N+(CH3)2) | Atropine Methylbromide, this compound | Restricts passage across the blood-brain barrier, leading to predominantly peripheral effects. medchemexpress.commdpi.com May increase binding affinity. nih.govnih.gov |

| Tropic Acid Ester | Atropine | Confers high affinity for muscarinic receptors. derpharmachemica.com |

| Apoatropic Acid Ester (Phenylpropenoate) | Apoatropine | The double bond alters the structure, which is expected to modify receptor interaction compared to atropine. |

This compound as a Reference Standard in Research

In analytical and pharmaceutical research, reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances. Apoatropine is recognized as a related substance and potential impurity that can arise during the synthesis or degradation of atropine.

Therefore, apoatropine and its salts, such as apoatropine hydrochloride, are utilized as pharmaceutical reference standards. lgcstandards.com These standards are essential for various quality control tests, including:

Impurity Profiling: In the manufacturing of atropine-containing pharmaceuticals, chromatographic methods like HPLC are used to detect and quantify any impurities, including apoatropine, to ensure the final product meets purity specifications.

Method Development: Analytical chemists use apoatropine standards to develop and validate new methods for testing the quality and stability of atropine and related products.

Identification Tests: Reference standards are used in comparative analyses (e.g., comparing retention times in chromatography) to confirm the identity of substances in a sample.

The use of compounds like Homatropine (B1218969) Methylbromide as a United States Pharmacopeia (USP) reference standard for quality tests and assays underscores the role of such derivatives in maintaining pharmaceutical quality. sigmaaldrich.com Similarly, this compound serves as a critical tool for researchers and quality control laboratories to ensure the purity and integrity of tropane alkaloid-based medicines.

Future Research Directions and Emerging Areas

Advancements in Green Chemistry for Tropane (B1204802) Alkaloid Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact, and the synthesis of tropane alkaloids is no exception. jptcp.com Traditional chemical syntheses often rely on hazardous solvents, harsh reagents, and multi-step processes that generate significant waste. rsc.org Future research is focused on developing more sustainable and efficient synthetic routes.

Key advancements in this area include:

Electrochemical Synthesis: Organic electrosynthesis is emerging as a powerful green alternative. rsc.orgrsc.org This method avoids hazardous oxidizing agents like hydrogen peroxide (H₂O₂) and toxic solvents such as chloroform. rsc.org For instance, the electrochemical N-demethylation of atropine (B194438) to produce noratropine (B1679849) (a key intermediate) can be performed in a simple, one-step process at room temperature using a water-ethanol co-solvent system. rsc.org This approach is scalable and significantly reduces chemical waste. rsc.org

Alternative Solvents: Research is moving away from traditional organic solvents towards greener alternatives like water, supercritical CO₂, and bio-based solvents derived from renewable resources. These solvents are safer, less toxic, and have a smaller environmental footprint. nih.gov

Catalysis: The development of novel, recyclable catalysts can improve atom economy and reduce waste. mdpi.com Metal-catalyzed reactions and biocatalysis are being explored to streamline complex synthetic pathways, making them more efficient and sustainable. mdpi.com

These green chemistry strategies not only address environmental concerns but also offer pathways to improved efficiency, safety, and cost-effectiveness in the production of tropane alkaloid derivatives like Apoatropine (B194451) methylbromide. jptcp.com

Integration of Advanced Analytical Techniques in Research

A thorough understanding of tropane alkaloids in various matrices, from plant tissues to biological fluids, requires sophisticated analytical methods. Research in this area is continually integrating more advanced and sensitive techniques to improve detection, quantification, and structural elucidation. researchgate.net

The primary methods employed for the analysis of tropane alkaloids include:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most frequently used separation techniques. researchgate.net Reversed-phase C-18 columns are commonly employed in HPLC for these analyses. researchgate.net

Capillary Electrophoresis (CE): CE has become a powerful tool for analyzing tropane alkaloids, particularly due to their ionizable nature, making it suitable for both plant material and pharmaceutical formulations. researchgate.net

Mass Spectrometry (MS): The coupling of chromatographic techniques (LC-MS, GC-MS) or CE with mass spectrometry has significantly enhanced sensitivity and analyte identification. researchgate.net Unlike conventional UV detectors, MS provides critical information on the molecular structure of the separated compounds. researchgate.net

Sample Preparation: Innovations in sample preparation are crucial for complex matrices. The miniaturized QuEChERS (µ-QuEChERS) method, followed by HPLC-MS/MS, has been optimized for determining tropane alkaloids in leafy vegetables with high accuracy and precision. nih.gov

These advanced analytical tools are indispensable for pharmacokinetic studies, metabolite identification, forensic analysis, and the quality control of pharmaceutical products containing tropane alkaloid derivatives. researchgate.net

| Technique | Principle | Application in Tropane Alkaloid Research | Key Advantage |

|---|---|---|---|

| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning between a mobile and stationary phase. | Quantification of atropine, scopolamine (B1681570), and their metabolites. researchgate.net | Widely applicable for thermosensitive and polar compounds. researchgate.net |

| GC (Gas Chromatography) | Separation of volatile compounds in a gaseous mobile phase. | Analysis of tropane alkaloids, often coupled with MS. researchgate.net | High resolution for volatile derivatives. |

| CE (Capillary Electrophoresis) | Separation based on the differential migration of ions in an electric field. | Determination in plant material and pharmaceutical formulations. researchgate.net | High versatility and efficiency for ionizable compounds. researchgate.net |

| MS (Mass Spectrometry) | Measures the mass-to-charge ratio of ions. | Structural elucidation and unequivocal drug identification. researchgate.net | Provides structural information, enhancing sensitivity and specificity. researchgate.net |

| µ-QuEChERS with HPLC-MS/MS | Miniaturized sample cleanup followed by sensitive detection. | Determination of trace levels in complex food matrices like vegetables. nih.gov | Good accuracy and precision with low limits of quantitation. nih.gov |

Novel Applications in Basic Science Research (e.g., neuroscience research)

Tropane alkaloids are invaluable tools in basic science, particularly in neuroscience, due to their well-defined mechanism of action on the nervous system. nih.gov As competitive antagonists of muscarinic acetylcholine (B1216132) receptors, they are used to probe the function of the cholinergic system, which is crucial for processes like learning, memory, and autonomic regulation. nih.gov

Future research applications include:

Receptor Subtype Selectivity: While many tropane alkaloids are non-selective, there is ongoing research to develop derivatives with higher selectivity for specific muscarinic receptor subtypes (M1-M5). researchgate.net Compounds like Benzatropine, which combines the tropine (B42219) skeleton with a benzohydryl moiety, show selectivity for the M1 receptor and are used to study the cholinergic system's role in the basal ganglia. nih.gov Apoatropine methylbromide and its analogues could be used as molecular probes to investigate the physiological roles of these different receptor subtypes.

Neurotransmitter System Interactions: Tropane alkaloids can be used to study the intricate balance between different neurotransmitter systems. By blocking cholinergic activity, researchers can investigate the resulting changes in dopaminergic, serotonergic, and noradrenergic pathways. nih.gov

Models for Disease: The anticholinergic properties of these compounds are used to create animal models of cognitive impairment, providing a platform to test new therapeutic strategies for dementia and other neurological disorders.

The continued synthesis of novel tropane derivatives, inspired by natural products, provides a rich library of compounds for exploring fundamental questions in neuroscience and pharmacology.

Exploration of Undiscovered Biochemical Pathways

While the general biosynthetic pathway of tropane alkaloids is understood, many details remain unknown, representing a fertile ground for future research. researchgate.netresearchgate.net The biosynthesis begins with amino acids like ornithine or arginine, which are converted to the N-methyl-Δ¹-pyrrolinium cation, a key intermediate that forms the first ring of the tropane skeleton. nih.govnih.gov

Emerging areas of exploration include:

Uncharacterized Enzymes: Several enzymatic steps in the transformation from tropinone (B130398) to the final, pharmacologically active alkaloids are not fully characterized. researchgate.net Identifying and characterizing these enzymes could allow for the manipulation of the pathway to produce novel compounds.

Regulatory Mechanisms: The complex regulatory networks that control the expression of biosynthetic genes in plants are poorly understood. researchgate.net Research into these mechanisms could lead to strategies for increasing the yield of medicinally important alkaloids in plant cultures. researchgate.net

Convergent Evolution: The tropane alkaloid biosynthetic pathway appears to have evolved independently in different plant families, such as the Solanaceae and Erythroxylaceae. technologynetworks.comnih.gov Comparative studies of these pathways can provide insights into the evolution of plant specialized metabolism and may reveal novel enzymes with unique catalytic properties. nih.gov

Metabolic Branching: Recent studies have shown that blocking a key enzyme in the tropane pathway can lead to the accumulation of the N-methyl-Δ¹-pyrrolinium cation, which is then shunted into a previously unknown, complex network producing dozens of novel pyrrolidine (B122466) alkaloids. researchgate.net This highlights the potential for discovering new metabolic networks by perturbing known pathways.

Future discoveries in this area will be driven by advances in genomics, transcriptomics, and metabolomics, which provide powerful tools for identifying genes and characterizing metabolic products. nih.gov

Role in Mechanistic Toxicology (at molecular level)

Understanding the toxicological properties of tropane alkaloids at the molecular level is crucial, given their potent biological activity. Apoatropine, for instance, is reported to be significantly more toxic than its precursor, atropine. wikipedia.org The primary mechanism of toxicity for this class of compounds is their action as parasympatholytics. researchgate.net

| Molecular Target | Mechanism of Action | Resulting Molecular Event | Physiological Consequence |

|---|---|---|---|

| Muscarinic Acetylcholine Receptors | Competitive Antagonism | Blockade of acetylcholine (ACh) binding to the receptor. researchgate.net | Inhibition of parasympathetic nerve impulses. |

| Nicotinic Acetylcholine Receptors | Competitive Antagonism (at higher concentrations) | Blockade of acetylcholine (ACh) binding to the receptor. researchgate.net | Disruption of neurotransmission at neuromuscular junctions and autonomic ganglia. |

At the molecular level, these compounds competitively inhibit the neurotransmitter acetylcholine at muscarinic and, to a lesser extent, nicotinic receptors. nih.govresearchgate.net This blockade prevents the normal transmission of nerve impulses in the parasympathetic nervous system, which controls involuntary bodily functions. researchgate.net The resulting disruption leads to a state known as an anticholinergic syndrome. Future research in mechanistic toxicology will likely focus on:

Structure-Toxicity Relationships: Investigating how subtle changes in the molecular structure, such as the quaternization of the nitrogen in this compound, affect receptor binding affinity and toxic potency.

Off-Target Effects: Using metabolomics and proteomics to identify other potential molecular targets and signaling pathways that are disrupted by high concentrations of these alkaloids, which could explain the full spectrum of their toxic effects.

A deeper understanding of these molecular mechanisms is essential for assessing the risks associated with these compounds and for designing safer therapeutic agents based on the tropane scaffold.

Q & A

Q. Table 1. Key HPLC Parameters for this compound Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18, 4.6 mm × 15 cm, 3-µm packing | |

| Detection wavelength | 210 nm | |

| Flow rate | 1.4 mL/min | |

| Injection volume | 5 µL | |

| System suitability | Resolution ≥2.5, Tailing factor ≤1.5 |

Table 2. Frameworks for Research Question Development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.